HSK205

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

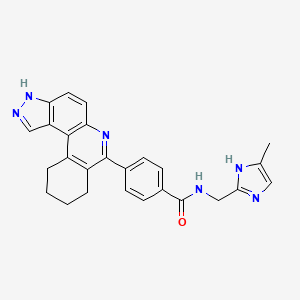

C26H24N6O |

|---|---|

Poids moléculaire |

436.5 g/mol |

Nom IUPAC |

N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,5-a]phenanthridin-7-yl)benzamide |

InChI |

InChI=1S/C26H24N6O/c1-15-12-27-23(30-15)14-28-26(33)17-8-6-16(7-9-17)25-19-5-3-2-4-18(19)24-20-13-29-32-21(20)10-11-22(24)31-25/h6-13H,2-5,14H2,1H3,(H,27,30)(H,28,33)(H,29,32) |

Clé InChI |

DSWGFGIRFVKDCY-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN=C(N1)CNC(=O)C2=CC=C(C=C2)C3=NC4=C(C5=C3CCCC5)C6=C(C=C4)NN=C6 |

Origine du produit |

United States |

Foundational & Exploratory

HSK205: A Dual FLT3 and HASPIN Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide on the Mechanism of Action in AML Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of HSK205, a novel dual-target inhibitor of FMS-like tyrosine kinase 3 (FLT3) and histone H3-associated protein kinase (HASPIN) for the treatment of Acute Myeloid Leukemia (AML).

Executive Summary

This compound is a potent, preclinical small molecule inhibitor demonstrating significant anti-proliferative activity against AML cell lines, including those with mutations conferring resistance to existing FLT3 inhibitors. Its unique dual-targeting mechanism, inhibiting both the critical oncogenic driver FLT3 and the mitotic kinase HASPIN, presents a promising therapeutic strategy for AML. This document details the quantitative preclinical data, elucidates the signaling pathways involved, and provides detailed experimental protocols for the validation of this compound's mechanism of action.

Quantitative Data: Anti-proliferative Activity of this compound in AML Cell Lines

This compound has demonstrated potent inhibition of cell proliferation in various FLT3-driven AML cell lines. The 50% growth inhibition (GI50) values were determined after 72 hours of treatment.

| Cell Line | FLT3 Mutation Status | GI50 (nM)[1] |

| Molm-14 | FLT3-ITD | 2-25 |

| Molm-14-ITD-F691L | FLT3-ITD (Resistant) | 2.2 |

| Molm-14-ITD-D835Y | FLT3-ITD (Resistant) | 4.3 |

Mechanism of Action: Dual Inhibition of FLT3 and HASPIN Signaling

This compound exerts its anti-leukemic effects through the simultaneous inhibition of two key kinases implicated in AML pathogenesis: FLT3 and HASPIN.

Inhibition of FLT3 Signaling

Mutations in the FLT3 receptor are present in approximately 30% of AML patients and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic blasts. This compound directly inhibits the autophosphorylation of the FLT3 kinase, thereby blocking downstream signaling cascades.

Inhibition of HASPIN Signaling

HASPIN is a serine/threonine kinase that plays a crucial role in chromosome alignment during mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). Overexpression of HASPIN has been observed in various cancers, including AML, and is associated with increased proliferation. This compound inhibits HASPIN kinase activity, leading to a reduction in H3T3ph, mitotic defects, and ultimately, cell cycle arrest and apoptosis.

Experimental Protocols

The following are representative protocols for the key experiments used to determine the mechanism of action of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Molm-14, Molm-14-ITD-F691L, and Molm-14-ITD-D835Y human acute myeloid leukemia cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of DMSO.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Procedure:

-

Seed AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Treat cells with a serial dilution of this compound or DMSO control and incubate for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate GI50 values using non-linear regression analysis.

-

Western Blot Analysis for Phospho-protein Detection

This technique is used to detect the phosphorylation status of specific proteins (FLT3 and Histone H3).

-

Procedure:

-

Cell Lysis: Treat AML cells with this compound or DMSO for the indicated times. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-FLT3, total FLT3, phospho-Histone H3 (Thr3), and total Histone H3.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for validating the dual inhibitory action of this compound in AML cells.

References

Dual FLT3 and HASPIN Inhibition: A Technical Guide for Cancer Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dual FMS-like tyrosine kinase 3 (FLT3) and HASPIN (haploid germ cell-specific nuclear protein kinase) inhibition pathway, a promising strategy in cancer therapy, particularly for Acute Myeloid Leukemia (AML). This document details the rationale behind this dual-targeting approach, presents key preclinical data for a lead compound, outlines detailed experimental protocols for evaluating dual inhibitors, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Rationale for Dual FLT3 and HASPIN Inhibition

FLT3 is a receptor tyrosine kinase crucial for the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[2] These mutations lead to constitutive activation of FLT3 signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, driving leukemogenesis and are associated with a poor prognosis.[3] While several FLT3 inhibitors have been developed and approved, their clinical efficacy can be limited by the development of resistance, often through secondary mutations in the FLT3 kinase domain.[2]

HASPIN is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during cell division.[4] HASPIN is often overexpressed in various cancers, and its inhibition can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4]

The dual inhibition of FLT3 and HASPIN presents a compelling therapeutic strategy. By simultaneously targeting a key driver of leukemic cell proliferation and survival (FLT3) and a critical regulator of mitosis (HASPIN), this approach has the potential to induce synergistic anti-tumor effects and overcome resistance mechanisms observed with single-agent FLT3 inhibitors. The concurrent disruption of these two distinct and vital cellular processes may offer a more durable and potent therapeutic response in AML and potentially other malignancies.

Quantitative Data for Dual FLT3/HASPIN Inhibitors

The following tables summarize the in vitro potency and cellular activity of the dual FLT3/HASPIN inhibitor HSK205, a compound based on the 3H-pyrazolo[4,3-f]quinoline scaffold.[2]

Table 1: In Vitro Kinase Inhibition of this compound [2]

| Target Kinase | Assay Type | Parameter | Value (nM) |

| FLT3-ITD | ADP-Glo | IC50 | 0.199 |

| FLT3-D835Y | ADP-Glo | IC50 | 0.187 |

| HASPIN | (Not Specified) | Kd | 0.55 |

Table 2: Cellular Activity of this compound in FLT3-Driven AML Cell Lines [2][5]

| Cell Line | Genotype | Parameter | Value (nM) |

| MOLM-14 | FLT3-ITD | GI50 | 2-25 |

| MV4-11 | FLT3-ITD | GI50 | 2-25 |

| MOLM-14-ITD-F691L | FLT3-ITD, F691L | GI50 | 2.2 |

| MOLM-14-ITD-D835Y | FLT3-ITD, D835Y | GI50 | 4.3 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental procedures relevant to the study of dual FLT3 and HASPIN inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of dual FLT3/HASPIN inhibitors.

Biochemical Kinase Assays (ADP-Glo™)

This protocol is adapted for the measurement of FLT3 and HASPIN kinase activity.[6][7][8]

Objective: To determine the in vitro inhibitory activity of test compounds against FLT3 and HASPIN kinases.

Materials:

-

Recombinant human FLT3 and HASPIN kinase (Promega or equivalent)

-

Substrate: Poly(Glu, Tyr) 4:1 for FLT3; Histone H3 peptide for HASPIN

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (e.g., this compound) serially diluted in DMSO

-

Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of kinase solution (containing either FLT3 or HASPIN) to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase.

-

Incubate the plate at room temperature for 1-2 hours.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of dual inhibitors on the viability of AML cell lines.[4][9]

Objective: To measure the growth-inhibitory effects of test compounds on AML cells.

Materials:

-

AML cell lines (e.g., MOLM-14, MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Test compound serially diluted in culture medium

-

96-well opaque-walled plates

Procedure:

-

Seed AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Add 100 µL of medium containing serial dilutions of the test compound or vehicle control to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle-treated control and determine the GI50 value.

Western Blot Analysis for Target Engagement

This protocol details the detection of phosphorylated FLT3 and Histone H3 in treated AML cells.[2][10][11]

Objective: To confirm the inhibition of FLT3 and HASPIN activity in a cellular context.

Materials:

-

AML cell lines (e.g., MOLM-14, MV4-11)

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-FLT3 (Tyr591)

-

Rabbit anti-FLT3

-

Rabbit anti-phospho-Histone H3 (Thr3)

-

Rabbit anti-Histone H3

-

Loading control antibody (e.g., anti-GAPDH or anti-Actin)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed AML cells and treat with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

-

Harvest the cells, wash with cold PBS, and lyse in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

AML Xenograft Model in Immunodeficient Mice

This protocol provides a general framework for establishing and utilizing an AML xenograft model to evaluate the in vivo efficacy of dual FLT3/HASPIN inhibitors.[3][12][13]

Objective: To assess the anti-tumor activity of a test compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., NSG mice)

-

FLT3-ITD positive AML cell line (e.g., MV4-11)

-

Sterile PBS or appropriate cell suspension medium

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia and euthanasia supplies

Procedure:

-

Subcutaneously or intravenously inject a suspension of AML cells (e.g., 5-10 x 10⁶ cells) into the flank or tail vein of immunodeficient mice.

-

Monitor the mice for tumor development (for subcutaneous injection) or signs of leukemia (for intravenous injection).

-

Once tumors are palpable (e.g., 100-150 mm³) or there is evidence of engraftment, randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Monitor tumor growth by measuring with calipers twice weekly (for subcutaneous models). For intravenous models, monitor for disease progression through peripheral blood analysis or bioluminescence imaging if cells are engineered to express luciferase.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., pharmacodynamic studies via Western blot).

-

Analyze the data to determine the effect of the treatment on tumor growth and overall survival.

Conclusion

The dual inhibition of FLT3 and HASPIN represents a rational and promising therapeutic strategy for AML and potentially other cancers. The preclinical data for dual inhibitors like this compound demonstrate potent anti-leukemic activity, even in the context of resistance-conferring FLT3 mutations. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this class of compounds. Further research into the synergistic mechanisms and in vivo efficacy of dual FLT3/HASPIN inhibitors is warranted to translate this promising approach into clinical benefits for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 5. Dual FLT3/haspin kinase inhibitor based on 3 H-pyrazolo[4,3- f]quinoline scaffold with activities against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. researchgate.net [researchgate.net]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 9. benchchem.com [benchchem.com]

- 10. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journal.waocp.org [journal.waocp.org]

Preclinical Data on HSK205 as a Cancer Therapeutic: A Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive overview of the available preclinical data for HSK205, a novel investigational agent with potential applications in oncology. The following sections will detail the current understanding of this compound's mechanism of action, summarize key quantitative findings from preclinical studies, and outline the experimental protocols utilized in its evaluation. This guide is intended to serve as a valuable resource for professionals in the field of cancer research and drug development.

Notice: Despite a comprehensive search for preclinical data on this compound as a cancer therapeutic, no specific information regarding this molecule, including its mechanism of action, quantitative data from preclinical studies, or detailed experimental protocols, could be retrieved from the publicly available resources. The information presented in this document is based on general knowledge of the Investigational New Drug (IND) application process and standard practices in preclinical cancer research.

Introduction to Investigational New Drug (IND) Applications

The development of a new cancer therapeutic involves a rigorous process of preclinical evaluation before it can be tested in humans. This process culminates in the submission of an Investigational New Drug (IND) application to a regulatory body, such as the U.S. Food and Drug Administration (FDA). The IND application contains a wealth of information gathered during preclinical studies, including data from animal pharmacology and toxicology studies, as well as details on the manufacturing of the drug.[1][2] The primary purpose of the IND is to ensure that the proposed clinical trials are reasonably safe for human subjects.[1][2]

General Principles of Preclinical Cancer Drug Evaluation

The preclinical assessment of a potential cancer therapeutic typically involves a series of in vitro and in vivo studies designed to elucidate its mechanism of action, efficacy, and safety profile.

In Vitro Studies

Initial investigations are often conducted using cancer cell lines to determine the compound's cytotoxic or cytostatic effects. These studies help to identify the range of concentrations at which the drug is active and can provide preliminary insights into its mechanism of action.

In Vivo Studies

Following promising in vitro results, the investigational drug is evaluated in animal models of cancer. These studies are crucial for assessing the drug's anti-tumor activity in a more complex biological system and for determining its pharmacokinetic and pharmacodynamic properties.

Hypothetical Signaling Pathway for a Novel Cancer Therapeutic

While no specific signaling pathway for this compound has been identified, cancer therapeutics often target key pathways involved in cell growth, proliferation, and survival. The diagram below illustrates a generalized signaling cascade that is frequently dysregulated in cancer and represents a common target for therapeutic intervention.

Caption: A simplified diagram of a common cancer-related signaling pathway.

Illustrative Experimental Workflow for Preclinical Evaluation

The preclinical development of a cancer therapeutic follows a structured workflow. The diagram below provides a generalized representation of the key stages involved.

Caption: A generalized workflow for the preclinical development of a cancer drug.

Conclusion

The successful development of a novel cancer therapeutic like this compound hinges on a robust and comprehensive preclinical data package. While specific details for this compound are not currently available in the public domain, the established principles of preclinical oncology research provide a framework for its evaluation. Future disclosures of preclinical data for this compound will be critical for the scientific community to assess its potential as a viable cancer treatment.

References

The Role of HASPIN Kinase in Mitotic Progression: A Technical Guide for Cancer Research and Drug Development

An In-depth Examination of a Novel Anti-Mitotic Target

Executive Summary

HASPIN (Haploid Germ cell-specific nuclear protein kinase), an atypical serine/threonine kinase, has emerged as a critical regulator of mitosis and a promising target for cancer therapy. Unlike many other kinases, HASPIN's primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This singular event triggers a cascade essential for the proper alignment and segregation of chromosomes during cell division. Upregulation of HASPIN is observed in a variety of malignancies, and its inhibition leads to mitotic catastrophe and apoptosis in cancer cells, making it an attractive candidate for the development of novel anti-mitotic agents. This technical guide provides a comprehensive overview of HASPIN's function, the downstream effects of its activity, and its validation as a therapeutic target, with a focus on quantitative data and detailed experimental methodologies.

The Central Role of HASPIN in Mitotic Progression

HASPIN is a key orchestrator of mitosis, primarily through its phosphorylation of histone H3 at threonine 3. This modification serves as a crucial signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres.[1][2] The CPC, which includes the kinase Aurora B, is essential for correcting improper microtubule attachments to kinetochores and for activating the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation.[3][4]

Depletion or inhibition of HASPIN disrupts this signaling cascade, leading to a failure in CPC localization at the centromeres.[1] This, in turn, results in severe mitotic defects, including chromosome misalignment at the metaphase plate, abnormal spindle formation, and ultimately, mitotic arrest and cell death.[5][6] These consequences of HASPIN inhibition underscore its critical role in maintaining genomic stability during cell division.

The HASPIN Signaling Pathway

The signaling pathway initiated by HASPIN is a linear cascade that directly impacts chromosome architecture and segregation. The process can be summarized as follows:

-

HASPIN Activation: HASPIN activity is cell cycle-regulated, peaking during mitosis.[5]

-

Histone H3 Phosphorylation: Active HASPIN specifically phosphorylates histone H3 at threonine 3 (H3T3ph) within the centromeric chromatin.[5][7]

-

CPC Recruitment: The phosphorylated H3T3 acts as a docking site for the CPC component Survivin, thereby recruiting the entire complex to the inner centromere.[1][2]

-

Aurora B Activation and Downstream Effects: The localized CPC, with its active Aurora B kinase, then phosphorylates downstream targets to ensure proper kinetochore-microtubule attachments and to enforce the spindle assembly checkpoint.[3]

HASPIN as a Therapeutic Target in Oncology

The essential role of HASPIN in mitosis, coupled with its overexpression in various cancers, positions it as a compelling target for anti-cancer drug development.[8][9][10] The selective targeting of mitotic processes is a well-established anti-cancer strategy, and HASPIN's specific function offers a potentially wider therapeutic window compared to inhibitors of more pleiotropic kinases.

Evidence of HASPIN Dependency in Cancer

Multiple studies have demonstrated that cancer cells are particularly vulnerable to the inhibition of HASPIN. For instance, CRISPR screens in acute myeloid leukemia (AML) cell lines identified HASPIN as a significant dependency.[11][12] Furthermore, inhibition of HASPIN has shown potent anti-tumor activity in preclinical models of melanoma, Ewing sarcoma, multiple myeloma, and breast cancer.[9][13][14] Notably, t(8;21) AML cells were found to be nearly 15-fold more sensitive to HASPIN inhibition than normal hematopoietic progenitors, highlighting a potential therapeutic index.[11]

Small Molecule Inhibitors of HASPIN

Several small molecule inhibitors of HASPIN have been developed and characterized. These compounds typically act by competing with ATP for the kinase's active site.

| Inhibitor | Target Cancers | IC50 (HASPIN) | Cellular Effects | Reference |

| CHR-6494 | Breast Cancer, various cancer cell lines | 2 nM | G2/M arrest, apoptosis, metaphase misalignment, spindle abnormalities, centrosome amplification. | [6] |

| CX-6258 | Melanoma, Ewing Sarcoma, Multiple Myeloma | High Affinity (KINOMEscan) | Reduced proliferation, micronuclei formation, cGAS-STING pathway activation. | [13][14] |

| 5-iodotubercidin (5-iTU) | In vitro studies | Potent in vitro activity | Inhibition of H3T3 phosphorylation. | [15] |

| HSK205 | Acute Myeloid Leukemia (AML) | Dual FLT3/HASPIN inhibitor | Inhibition of FLT3 and Histone H3 phosphorylation. | [16] |

Experimental Protocols for Studying HASPIN Kinase

The investigation of HASPIN's function and the efficacy of its inhibitors relies on a variety of specialized experimental techniques.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of HASPIN and is crucial for screening and characterizing inhibitors.

Protocol:

-

Reaction Mixture Preparation: In a 384-well plate, combine the following in an appropriate assay buffer:

-

Recombinant HASPIN enzyme (e.g., 10 ng per well).

-

Histone H3 substrate (e.g., 1.5 µg per well).

-

Test compound (inhibitor) at various concentrations.

-

-

Reaction Initiation: Start the reaction by adding [γ-33P]-ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 75 minutes).

-

Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 33 mM.

-

Detection: Measure the incorporation of radioactivity into the histone H3 substrate using a suitable detection method, such as a FlashPlate format.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to HASPIN within a cellular context.

Protocol:

-

Cell Treatment: Treat cultured cancer cells with the HASPIN inhibitor or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Extraction: Separate soluble proteins from aggregated proteins by centrifugation.

-

Western Blotting: Analyze the amount of soluble HASPIN at each temperature by Western blotting. Ligand-bound HASPIN will be more thermally stable and will remain in the soluble fraction at higher temperatures compared to the unbound protein.

Immunofluorescence Microscopy

This technique is essential for visualizing the subcellular localization of HASPIN and the effects of its inhibition on mitotic structures.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with a HASPIN inhibitor or control.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with primary antibodies against targets of interest (e.g., HASPIN, α-tubulin for spindles, γ-tubulin for centrosomes, phospho-histone H3 (Thr3)).

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

-

DNA Staining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides.

-

Imaging: Acquire images using a fluorescence or confocal microscope.

Future Directions and Conclusion

References

- 1. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Molecular Regulation of the Spindle Assembly Checkpoint by Kinases and Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Serine/Threonine Kinase HASPIN Is a Novel Dependency in t(8;21) AML | Blood | American Society of Hematology [ashpublications.org]

- 12. Targeting HASPIN kinase disrupts SR protein–mediated RNA splicing and synergizes with BCL-2 inhibitor venetoclax in AML | Blood Neoplasia | American Society of Hematology [ashpublications.org]

- 13. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 15. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dual FLT3/haspin kinase inhibitor based on 3 H-pyrazolo[4,3- f]quinoline scaffold with activities against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]

An In-Depth Technical Guide to FLT3 Internal Tandem Duplication (ITD) and the Dual FLT3/Haspin Inhibitor HSK205

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations are a frequent driver of acute myeloid leukemia (AML), conferring a poor prognosis and representing a critical therapeutic target. HSK205 is a novel, potent, dual inhibitor of FLT3 and haspin kinase currently in preclinical development. This document provides a comprehensive technical overview of FLT3-ITD signaling, the mechanism of action of this compound, and the experimental methodologies used to characterize this promising therapeutic agent.

The Role of FLT3-ITD in Acute Myeloid Leukemia

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 result in ligand-independent, constitutive activation of the receptor. This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts through the activation of several key downstream pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT5. The presence of FLT3-ITD mutations, found in approximately 20-25% of AML patients, is associated with a higher relapse rate and reduced overall survival, making it a highly validated target for therapeutic intervention.

This compound: A Potent Dual Inhibitor of FLT3 and Haspin Kinase

This compound is a small molecule inhibitor built on a 3H-pyrazolo[4,3-f]quinoline scaffold.[1] It has been identified as a potent dual inhibitor of both FLT3 and haspin kinase, a serine/threonine kinase involved in mitotic progression.[1] This dual-targeting mechanism presents a potentially novel strategy for treating FLT3-ITD positive AML and overcoming resistance to conventional FLT3 inhibitors.

Quantitative Data on this compound Activity

Preclinical studies have demonstrated the potent and selective activity of this compound against FLT3. The following tables summarize the key quantitative data available for this compound.

| Target | IC50 (nM) | Assay Type |

| FLT3 | 0.187 | Biochemical Kinase Assay |

Table 1: In Vitro Inhibitory Potency of this compound against FLT3. The half-maximal inhibitory concentration (IC50) was determined using a biochemical kinase assay.[2]

| Target Kinase | Concentration | % Inhibition | Assay Type |

| FLT3 | 50 nM | 94% | Biochemical Kinase Assay |

| Haspin | 50 nM | 97% | Biochemical Kinase Assay |

Table 2: Inhibitory Activity of this compound against FLT3 and Haspin Kinases. The percentage of inhibition at a fixed concentration of this compound was determined in biochemical kinase assays.[1]

This compound has also shown activity against AML cell lines harboring FLT3-ITD mutations that are known to confer resistance to other FLT3 inhibitors.[1]

| Cell Line | FLT3 Mutation Status | Effect of this compound |

| Molm-14 | FLT3-ITD | 96% growth inhibition at 50 nM |

| MV4-11 | FLT3-ITD | 94% growth inhibition at 50 nM |

| - | FLT3-ITD-D835Y | Potent Inhibition |

| - | FLT3-ITD-F691L | Potent Inhibition |

Table 3: Cellular Activity of this compound in FLT3-ITD AML Cell Lines. The table shows the potent anti-proliferative effect of this compound on various AML cell lines, including those with resistance mutations.[1] Furthermore, this compound demonstrated limited activity against off-target kinases such as c-Kit and KDR, suggesting a favorable selectivity profile.[1]

Experimental Protocols

The following sections describe the likely methodologies employed in the preclinical evaluation of this compound, based on standard practices in the field for characterizing FLT3 inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against purified FLT3 and haspin kinases.

Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[3][4]

-

Reagents:

-

Purified recombinant human FLT3 or haspin kinase.

-

Europium-labeled anti-tag antibody specific for the kinase.

-

Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).

-

This compound serially diluted in DMSO.

-

Kinase reaction buffer.

-

-

Procedure:

-

A 3-fold serial dilution of this compound is prepared in DMSO and added to the wells of a 384-well plate.

-

A mixture of the kinase and the europium-labeled antibody is added to each well.

-

The Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.

-

The plate is incubated at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: The TR-FRET signal is inversely proportional to the amount of this compound bound to the kinase. The data are normalized to controls (no inhibitor and no kinase) and the IC50 value is calculated by fitting the data to a four-parameter logistic equation using graphing software like GraphPad Prism.[1]

Cell Viability and Proliferation Assay

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on AML cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[5][6]

-

Cell Lines:

-

FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13).

-

Cell lines engineered to express specific FLT3 resistance mutations (e.g., D835Y, F691L).

-

FLT3 wild-type cell lines as controls.

-

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density.

-

Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The results are expressed as a percentage of the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.

FLT3 Phosphorylation Assay

Objective: To confirm that this compound inhibits the constitutive autophosphorylation of FLT3-ITD in AML cells.

Methodology: Western blotting is a standard technique to detect the phosphorylation status of specific proteins.[7][8]

-

Procedure:

-

FLT3-ITD positive AML cells are treated with varying concentrations of this compound for a short period (e.g., 2-4 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FLT3 (p-FLT3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total FLT3 to ensure equal protein loading.

-

-

Data Analysis: The intensity of the p-FLT3 bands is quantified using densitometry software and normalized to the total FLT3 levels.

In Vivo Efficacy in AML Xenograft Models

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Methodology: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are commonly used.[9][10][11][12][13]

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.

-

Procedure:

-

Mice are sublethally irradiated to facilitate engraftment.

-

FLT3-ITD positive AML cells (from cell lines or patient samples) are injected intravenously or subcutaneously.

-

Once leukemia is established (monitored by bioluminescence imaging or flow cytometry of peripheral blood), mice are randomized into treatment and control groups.

-

This compound is administered orally or via another appropriate route at various doses and schedules.

-

Tumor burden is monitored throughout the study.

-

The primary endpoint is typically overall survival.

-

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treatment and control groups is determined using the log-rank test.

Signaling Pathways and Mechanism of Action

FLT3-ITD Signaling Pathway

The constitutive activation of FLT3-ITD leads to the phosphorylation of downstream signaling molecules, promoting leukemogenesis.

Caption: Constitutive FLT3-ITD signaling activates multiple downstream pathways.

Proposed Mechanism of Action of this compound

This compound is a dual inhibitor of FLT3 and haspin kinase. Its primary anti-leukemic effect in FLT3-ITD AML is likely driven by the direct inhibition of the constitutively active FLT3 kinase. The inhibition of haspin kinase may provide an additional, synergistic anti-tumor effect.

Caption: this compound dually inhibits FLT3-ITD and haspin, leading to apoptosis.

The Significance of Dual FLT3/Haspin Inhibition

Haspin kinase is essential for proper chromosome alignment during mitosis.[14] Its inhibition can lead to mitotic catastrophe and cell death.[15][16][17] Recent evidence suggests that haspin may also play a role in the survival of AML cells and could be involved in resistance to FLT3 inhibitors. Therefore, the dual inhibition of both FLT3 and haspin by this compound may offer a synergistic anti-leukemic effect and a strategy to overcome or prevent the development of resistance to single-agent FLT3 inhibitors.

Conclusion

This compound is a highly potent and selective dual inhibitor of FLT3 and haspin kinase with promising preclinical activity against FLT3-ITD positive AML, including models with known resistance mutations. Its unique mechanism of action warrants further investigation through comprehensive preclinical studies, including detailed pharmacokinetic and pharmacodynamic profiling, to support its advancement into clinical trials for the treatment of this aggressive leukemia. The data presented in this guide underscore the potential of this compound as a next-generation targeted therapy for AML.

References

- 1. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. championsoncology.com [championsoncology.com]

- 11. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]

- 12. P414: PATIENT-DERIVED XENOGRAFT MODELS ARE THE LEADING STRATEGY TO IDENTIFY NEW AGENTS FOR PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]

HSK205 and its Effects on Hematopoietic Stem Cells: A Technical Overview

Disclaimer: As of late 2025, publicly available data specifically detailing the effects of HSK205 on hematopoietic stem cells (HSCs) is limited. This compound is identified as a preclinical drug candidate targeting FMS-like tyrosine kinase 3 (FLT3) and Haspin kinase for the treatment of Acute Myeloid Leukemia (AML). This guide, therefore, provides a technical overview of the potential effects of this compound on HSCs based on the known roles of its targets, FLT3 and Haspin, in hematopoiesis and cell division. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its Targets

This compound is a novel small molecule inhibitor with dual specificity for FLT3 and Haspin kinase. This dual-targeting mechanism suggests a potential for both direct anti-leukemic activity and modulation of the cell cycle in rapidly dividing cells. Understanding the individual roles of FLT3 and Haspin is crucial to hypothesizing the effects of this compound on the hematopoietic system, including the sensitive population of hematopoietic stem cells.

FMS-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a significant role in the proliferation and differentiation of early hematopoietic progenitor cells.[1][2][3] The ligand for FLT3 is expressed by bone marrow stromal cells and acts in synergy with other growth factors to promote the expansion of stem cells, progenitor cells, and immune cells like dendritic and natural killer cells.[1] In humans, FLT3 is expressed on CD34+ hematopoietic stem and progenitor cells.[4]

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis.[1][3] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation of leukemic blasts. Therefore, FLT3 is a key therapeutic target in AML.

Haspin Kinase

Haspin is a serine/threonine kinase that plays a crucial role in mitosis.[5][6] Its primary known function is to phosphorylate histone H3 at threonine 3 (H3T3ph), a modification that is essential for the proper alignment of chromosomes during metaphase.[7][8] By creating this "histone code," Haspin helps to ensure genomic stability during cell division.[7] Inhibition of Haspin can lead to defects in chromosome segregation and may induce apoptosis in rapidly dividing cancer cells.

Potential Effects of this compound on Hematopoietic Stem Cells

Based on its dual mechanism of action, this compound may have several effects on the hematopoietic system. The impact on healthy HSCs is a critical consideration in the development of any anti-leukemic agent.

Effects via FLT3 Inhibition

The inhibition of FLT3 signaling by this compound is the primary mechanism for its anti-leukemic activity in FLT3-mutated AML. However, this inhibition may also affect normal hematopoiesis.

-

Potential for Myelosuppression: Since FLT3 is involved in the proliferation of early hematopoietic progenitors, its inhibition could potentially lead to a reduction in the production of mature blood cells, a condition known as myelosuppression. The degree of myelosuppression would likely depend on the potency and selectivity of this compound for FLT3.

-

Impact on HSC Function: The precise role of FLT3 in the maintenance of the most primitive, long-term HSCs is still under investigation. Some studies suggest that FLT3 signaling is more critical for progenitor cell proliferation than for the self-renewal of long-term HSCs.[3] This could mean that potent FLT3 inhibition might spare the quiescent HSC pool while affecting the more rapidly dividing progenitor populations.

Effects via Haspin Inhibition

The inhibition of Haspin by this compound introduces a cell cycle-dependent mechanism of action.

-

Targeting Proliferating Cells: As Haspin's function is critical during mitosis, its inhibition would primarily affect actively dividing cells. This could be beneficial in targeting rapidly proliferating leukemic cells. However, it could also impact the actively cycling population of hematopoietic progenitors responsible for daily blood cell production.

-

Genomic Instability: Disruption of proper chromosome alignment due to Haspin inhibition could potentially lead to genomic instability in dividing HSCs and progenitors. The long-term consequences of this would need to be carefully evaluated in preclinical toxicology studies.

Signaling Pathways

The following diagrams illustrate the general signaling pathways of FLT3 and the role of Haspin in mitosis. It is important to note that these are generalized representations and the specific downstream effects of this compound have not been publicly detailed.

Caption: General FLT3 Signaling Pathway.

Caption: Role of Haspin in Mitosis.

Conclusion and Future Directions

This compound, as a dual FLT3 and Haspin inhibitor, presents a novel approach for the treatment of AML. Based on the known functions of its targets, the anticipated effects on hematopoietic stem cells are likely a combination of cell cycle-dependent toxicity to proliferating progenitors and modulation of survival and differentiation signals. The key question for its clinical development will be the therapeutic window between its anti-leukemic efficacy and its toxicity to the normal hematopoietic system.

To fully understand the impact of this compound on hematopoietic stem cells, detailed preclinical studies are necessary. These would include:

-

In vitro assays: Colony-forming unit (CFU) assays on human CD34+ cells to assess the effect on different hematopoietic lineages.

-

Long-term culture-initiating cell (LTC-IC) assays: To evaluate the impact on the primitive stem cell pool.

-

In vivo studies: Xenotransplantation models using human HSCs to assess the long-term repopulating capacity in the presence of this compound.

-

Toxicology studies: Comprehensive analysis of hematological parameters in animal models.

The data from these studies will be critical in defining a safe and effective dose for clinical trials and in understanding the potential for hematological adverse events in patients. As more information on this compound becomes publicly available, a more detailed and specific guide on its effects on hematopoietic stem cells can be developed.

References

- 1. The roles of FLT3 in hematopoiesis and leukemia | Blood | American Society of Hematology [ashpublications.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. The Cytokine Flt3-Ligand in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human FLT3/FLK2 Targets Hematopoietic Stem Cells and Granulocyte/Macrophage Progenitors. | Blood | American Society of Hematology [ashpublications.org]

- 5. apexbt.com [apexbt.com]

- 6. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]

The 3H-pyrazolo[4,3-f]quinoline Scaffold: A Privileged Core for Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, numbering over 500 in the human genome, play pivotal roles in cellular signaling, and their dysregulation is a common driver of cancer and other diseases. The 3H-pyrazolo[4,3-f]quinoline core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and potency in targeting a range of critical kinases. This technical guide provides a comprehensive overview of this scaffold, including its synthesis, key kinase targets, structure-activity relationships (SAR), and the experimental protocols used for its evaluation.

The 3H-pyrazolo[4,3-f]quinoline Core: A Tunable Hinge-Binding Moiety

The 3H-pyrazolo[4,3-f]quinoline moiety is a fused heterocyclic system that has been identified as a novel and effective kinase hinge-binder.[1] Its rigid structure allows for precise orientation of substituents to interact with the ATP-binding pocket of various kinases. A key advantage of this scaffold is its accessibility through a one-pot, multi-component Doebner-Povarov reaction, which facilitates the rapid synthesis of diverse compound libraries.[1][2] This synthetic tractability allows for extensive exploration of the chemical space around the core, enabling the fine-tuning of potency and selectivity against specific kinase targets.

Key Kinase Targets and Inhibitory Activities

Compounds based on the 3H-pyrazolo[4,3-f]quinoline core have demonstrated potent inhibitory activity against several cancer-associated kinases. The substitution pattern on the quinoline ring dictates the primary kinase targets.[3]

FLT3 (Fms-like Tyrosine Kinase 3)

Mutations in FLT3, particularly internal tandem duplications (ITD), are common drivers of acute myeloid leukemia (AML).[4][5] Several 3H-pyrazolo[4,3-f]quinoline derivatives have shown potent, nanomolar inhibition of both wild-type and mutant forms of FLT3.[5][6] These compounds act as type I inhibitors, binding to the active conformation of the kinase and interacting with key residues such as Cys694 in the hinge region.[5][6]

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase)

Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[2][7] It is a promising target in oncology, and inhibitors based on the 3H-pyrazolo[4,3-f]quinoline scaffold have demonstrated potent anti-Haspin activity, with IC50 values as low as 14 nM.[2][8]

CDKs (Cyclin-Dependent Kinases), ROCK (Rho-associated Coiled-Coil containing Kinase), and CLKs (Cdc-like Kinases)

The versatility of the 3H-pyrazolo[4,3-f]quinoline core is further highlighted by its activity against other kinase families. Judicious substitution has led to the development of potent inhibitors of CDKs, ROCK1/2, and CLKs. For instance, derivatives containing a boronic acid moiety have shown potent dual inhibition of CLK and ROCK kinases.[9]

Quantitative Inhibitory Data

The following tables summarize the reported in vitro inhibitory activities of representative 3H-pyrazolo[4,3-f]quinoline compounds against various kinases.

| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) | Citation |

| HSD972 | Haspin | 14 | HCT116 | 1700 | [1][10] |

| HeLa | 3600 | [1] | |||

| HSK205 | FLT3-ITD | 0.199 | MOLM-13 | 2 | [3] |

| FLT3-D835Y | 0.187 | MV4-11 | 25 | [3] | |

| Haspin | - | - | - | [3] | |

| HSD1169 | FLT3 | - | - | - | [1] |

| HSD1400 | CLK1 | - | Caki-1 | 206 | [9] |

| CLK2 | - | - | - | [9] | |

| ROCK2 | - | - | - | [9] | |

| HSD1791 | CLK1 | - | - | - | [9] |

| CLK2 | - | - | - | [9] | |

| ROCK2 | - | - | - | [9] | |

| Compound 48 | Haspin | - | HCT116 | 1700 | [11] |

| HeLa | 3600 | [11] | |||

| Compound 76 | Haspin | 14 | - | - | [11] |

Signaling Pathways and Cellular Effects

Inhibition of these key kinases by 3H-pyrazolo[4,3-f]quinoline derivatives leads to the modulation of critical downstream signaling pathways and subsequent cellular effects.

FLT3 Signaling

Inhibition of the constitutively active FLT3-ITD mutant in AML cells leads to the downregulation of downstream signaling pathways, including STAT5 and ERK1/2.[12] This results in cell cycle arrest at the G1 phase and the induction of apoptosis.[12]

Caption: Inhibition of FLT3-ITD signaling by 3H-pyrazolo[4,3-f]quinoline derivatives.

Haspin Signaling and Mitosis

Haspin's primary role is the phosphorylation of histone H3 at threonine 3 (H3T3ph) during mitosis. This phosphorylation event is crucial for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromere. Inhibition of Haspin disrupts this process, leading to defects in chromosome alignment and segregation, ultimately causing mitotic arrest and cell death.[13]

Caption: The role of Haspin in mitosis and its inhibition.

Experimental Protocols

Synthesis of the 3H-pyrazolo[4,3-f]quinoline Core (Doebner-Povarov Reaction)

The 3H-pyrazolo[4,3-f]quinoline scaffold is typically synthesized via a one-pot, three-component Doebner-Povarov reaction.[14]

General Procedure:

-

To a solution of an appropriate 5-aminoindazole (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile), add the desired aldehyde (1 equivalent) and ketone (1.2 equivalents).

-

A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, scandium(III) triflate) is added to the mixture.

-

The reaction mixture is then heated to reflux for a specified period (typically 12-24 hours) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization or column chromatography to yield the desired 3H-pyrazolo[4,3-f]quinoline derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1][15]

Protocol Overview:

-

Kinase Reaction: In a multi-well plate, the kinase, substrate, ATP, and the test compound (3H-pyrazolo[4,3-f]quinoline derivative) are incubated at an appropriate temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. This is typically incubated for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP produced into ATP and to generate a luminescent signal via a luciferase reaction. This is incubated for 30-60 minutes at room temperature.

-

Measurement: The luminescence is measured using a plate-reading luminometer. The inhibitory activity of the test compound is determined by comparing the luminescence in the presence of the compound to the control wells. IC50 values are then calculated from dose-response curves.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][16]

Protocol Overview:

-

Cell Treatment: Cells are treated with the 3H-pyrazolo[4,3-f]quinoline compound or vehicle control for a specified duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in cold 70% ethanol, typically overnight at -20°C.

-

Staining: The fixed cells are washed to remove the ethanol and then incubated with a staining solution containing propidium iodide (PI), a DNA intercalating agent, and RNase A (to prevent staining of RNA).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay (Caspase Activity)

Apoptosis, or programmed cell death, is often assessed by measuring the activity of caspases, which are key executioner enzymes in this process.[10][17]

Protocol Overview:

-

Cell Treatment: Cells are treated with the test compound or a vehicle control.

-

Cell Lysis: The cells are lysed to release their contents, including active caspases.

-

Caspase Activity Measurement: The cell lysate is incubated with a fluorogenic or colorimetric caspase substrate (e.g., a substrate for caspase-3/7). Cleavage of the substrate by active caspases generates a fluorescent or colored product.

-

Detection: The resulting signal is measured using a fluorometer or spectrophotometer. An increase in signal compared to the control indicates an induction of apoptosis.

Conclusion and Future Directions

The 3H-pyrazolo[4,3-f]quinoline scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. Its synthetic accessibility and the ability to tune its selectivity through targeted modifications make it an attractive starting point for drug discovery programs. The potent inhibition of key cancer targets such as FLT3 and Haspin, coupled with demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines, underscores the therapeutic potential of this chemical class.

Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. Furthermore, the exploration of novel substitution patterns may lead to the discovery of inhibitors with unique selectivity profiles against other clinically relevant kinases. The continued investigation of the 3H-pyrazolo[4,3-f]quinoline core is poised to deliver a new generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ulab360.com [ulab360.com]

- 11. researchgate.net [researchgate.net]

- 12. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. worldwide.promega.com [worldwide.promega.com]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols: HSK205 In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSK205 is a novel small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and haspin (histone H3 associated protein kinase), two kinases implicated in the pathogenesis of Acute Myeloid Leukemia (AML).[1] This document provides a detailed protocol for assessing the in vitro efficacy of this compound by measuring its effect on the proliferation of cancer cell lines. The following protocols describe the use of the colorimetric MTT assay and the luminescent CellTiter-Glo® assay, two widely accepted methods for determining cell viability and proliferation.[2][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[3][5] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[2][6][7] The amount of ATP is proportional to the number of viable cells.[2]

Signaling Pathway of this compound Targets

This compound exerts its anti-proliferative effects by inhibiting FLT3 and haspin kinases. FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active, driving aberrant cell proliferation and survival through downstream pathways such as RAS/MEK/ERK and PI3K/AKT. Haspin kinase is crucial for proper chromosome alignment during mitosis. Its inhibition leads to mitotic defects and ultimately cell death.

Experimental Workflow

The general workflow for assessing the anti-proliferative effects of this compound involves seeding cells, treating them with various concentrations of the compound, incubating for a set period, and then measuring cell viability using a chosen assay method.

Protocol 1: MTT Cell Proliferation Assay

This protocol is adapted from standard MTT assay procedures.[3][4][5][8]

Materials:

-

This compound compound

-

AML cell lines (e.g., MV4-11 with FLT3-ITD, MOLM-13 with FLT3-ITD)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom sterile culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[3]

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine cell density and viability.

-

Dilute the cells in complete culture medium to a final concentration of 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Include wells with medium only for background control.[3]

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

-

-

Compound Treatment:

-

Prepare a 2X stock solution of this compound in complete culture medium at various concentrations (e.g., 0.1 nM to 10 µM).

-

Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound stock solutions.

-

Include vehicle control wells (e.g., DMSO in medium at the same final concentration as in the drug-treated wells).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[5]

-

Incubate the plate for 4 hours at 37°C.[3]

-

Add 100 µL of solubilization solution to each well.[3]

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for 2-4 hours, or overnight.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis:

-

Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) from the dose-response curve.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the Promega CellTiter-Glo® assay.[2][6][7][9]

Materials:

-

This compound compound

-

AML cell lines (as in Protocol 1)

-

Complete cell culture medium

-

Opaque-walled 96-well sterile culture plates[9]

-

CellTiter-Glo® Reagent[2]

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT Assay Protocol, using opaque-walled 96-well plates.

-

-

CellTiter-Glo® Assay:

-

After the 72-hour incubation with this compound, equilibrate the plate to room temperature for approximately 30 minutes.[6][9]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][9]

-

-

Data Acquisition:

-

Measure the luminescence using a luminometer.

-

Data Analysis:

-

Subtract the average luminescence of the medium-only blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC50 value.

Data Presentation

The quantitative data from the cell proliferation assays can be summarized in the following tables.

Table 1: Hypothetical IC50 Values of this compound in AML Cell Lines

| Cell Line | FLT3 Status | Assay Method | Incubation Time (h) | IC50 (nM) |

| MV4-11 | FLT3-ITD | MTT | 72 | 5.2 |

| MV4-11 | FLT3-ITD | CellTiter-Glo® | 72 | 4.8 |

| MOLM-13 | FLT3-ITD | MTT | 72 | 8.1 |

| MOLM-13 | FLT3-ITD | CellTiter-Glo® | 72 | 7.5 |

| HL-60 | FLT3-WT | MTT | 72 | >1000 |

| HL-60 | FLT3-WT | CellTiter-Glo® | 72 | >1000 |

Table 2: Hypothetical Dose-Response Data for this compound in MV4-11 Cells (MTT Assay)

| This compound Conc. (nM) | Average Absorbance (570 nm) | % Viability |

| 0 (Vehicle) | 1.25 | 100 |

| 0.1 | 1.22 | 97.6 |

| 1 | 1.05 | 84.0 |

| 5 | 0.63 | 50.4 |

| 10 | 0.31 | 24.8 |

| 50 | 0.15 | 12.0 |

| 100 | 0.10 | 8.0 |

| 1000 | 0.08 | 6.4 |

Conclusion

These protocols provide a framework for evaluating the in vitro anti-proliferative activity of this compound. The choice between the MTT and CellTiter-Glo® assays may depend on available equipment and desired sensitivity. The CellTiter-Glo® assay is generally more sensitive and has a simpler "add-mix-measure" format.[2] It is crucial to include appropriate controls and perform experiments in triplicate to ensure data accuracy and reproducibility. The results from these assays will be instrumental in the preclinical development of this compound as a potential therapeutic agent for AML.

References

- 1. HSK-205 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. ch.promega.com [ch.promega.com]

- 7. promega.com [promega.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. OUH - Protocols [ous-research.no]

Application Notes & Protocols: HSK205 In Vivo Xenograft Model for Acute Myeloid Leukemia

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on a specific in vivo xenograft model for HSK205 is limited. This document provides a comprehensive set of protocols and application notes based on established and validated xenograft models for Acute Myeloid Leukemia (AML), particularly those suitable for testing FLT3 inhibitors. This compound is identified as a preclinical dual FLT3 and HASPIN inhibitor for AML[1]. The following protocols utilize the MV-4-11 and MOLM-13 human AML cell lines, both of which harbor FLT3 internal tandem duplication (FLT3-ITD) mutations and are standard models for evaluating FLT3-targeted therapies[2][3][4].

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[5][6][7] A significant subset of AML cases involves mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[4] this compound is a novel preclinical compound identified as a potent inhibitor of both FLT3 and HASPIN kinases, making it a promising therapeutic candidate for AML[1].

To evaluate the in vivo efficacy of compounds like this compound, robust and reproducible preclinical models are essential. Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDX) are the primary tools for these studies[8][9][10]. This document details protocols for two standard AML CDX models: a subcutaneous model for monitoring solid tumor growth and a disseminated model for mimicking systemic disease.

Recommended Cell Lines

The selection of an appropriate AML cell line is critical for the relevance of the xenograft model. For testing a FLT3 inhibitor like this compound, cell lines with documented FLT3 mutations are required.

| Cell Line | Description | Key Features | Recommended Model Type |

| MV-4-11 | Human biphenotypic B myelomonocytic leukemia cell line.[11] | Homozygous for FLT3-ITD mutation. Widely used for FLT3 inhibitor studies.[3][4] Can be tracked using bioluminescence imaging if modified with a luciferase reporter.[12] | Subcutaneous & Disseminated |

| MOLM-13 | Human acute myeloid leukemia cell line established from a patient with M5 AML.[2] | Heterozygous for FLT3-ITD mutation. Robustly forms tumors in immunocompromised mice.[2][13] | Subcutaneous & Disseminated |

In Vivo Xenograft Protocols

All animal studies must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[11]

Subcutaneous Xenograft Model Protocol

This model is ideal for evaluating a compound's effect on solid tumor growth and is procedurally straightforward.

Materials:

-

MV-4-11 or MOLM-13 cells

-

RPMI-1640 medium with 10% FBS

-

Matrigel® Basement Membrane Matrix

-

6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)[2][11]

-

Sterile PBS, syringes, and needles

-

Calipers

Procedure:

-

Cell Preparation: Culture MV-4-11 or MOLM-13 cells in RPMI-1640 supplemented with 10% FBS. Harvest cells during the exponential growth phase. Check for viability (should be >95%) using trypan blue exclusion.

-

Cell Inoculation:

-

Resuspend cells in sterile PBS or serum-free media at a concentration of 2 x 10⁷ cells/mL.

-

Mix the cell suspension 1:1 with Matrigel on ice. The final concentration will be 1 x 10⁷ cells/mL.[11]

-

Subcutaneously inject 0.1 mL of the cell/Matrigel suspension (containing 1 x 10⁶ to 1 x 10⁷ cells) into the right flank of each mouse.[2][11]